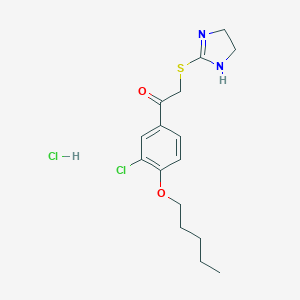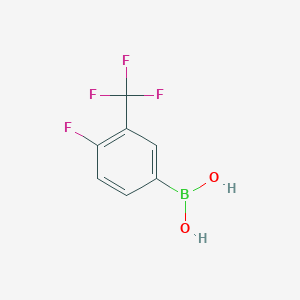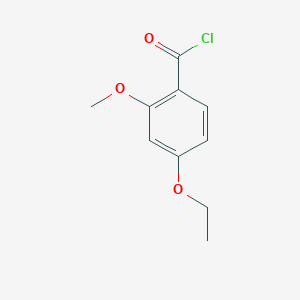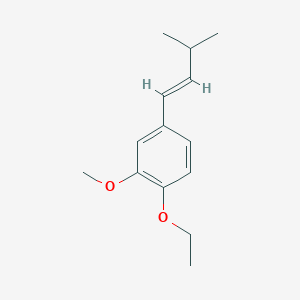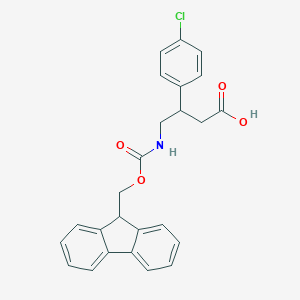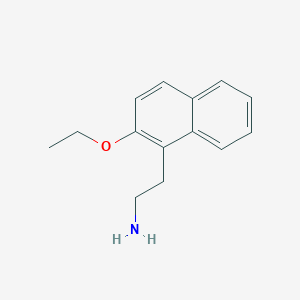
2-(2-Ethoxynaphthalen-1-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethoxynaphthalen-1-yl)ethanamine, commonly known as ENE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of ENE is not fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of various enzymes and receptors in the body.
生化学的および生理学的効果
ENE has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that ENE inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been found to modulate the activity of various receptors, including the adenosine A1 receptor and the serotonin 5-HT2A receptor.
実験室実験の利点と制限
ENE has several advantages as a research tool. It is relatively easy to synthesize and has a high purity. It also exhibits a high degree of stability, making it suitable for long-term storage. However, ENE has some limitations as a research tool. It is relatively expensive, and its synthesis requires specialized equipment and expertise.
将来の方向性
Future research on ENE could focus on its potential applications in drug delivery systems. It could also be studied for its potential use as a fluorescent probe in bioimaging. Additionally, further studies could be conducted to elucidate the exact mechanism of action of ENE and its potential therapeutic applications.
合成法
ENE can be synthesized through a multi-step process, which involves the reaction of naphthalene with ethylene oxide in the presence of a catalyst to form 2-(naphthalen-1-yl)ethanol. This intermediate product is then reacted with ethylamine in the presence of a dehydrating agent to form ENE.
科学的研究の応用
ENE has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ENE has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use as a drug delivery system due to its ability to form inclusion complexes with various drugs.
In material science, ENE has been studied for its potential use as a fluorescent probe due to its unique photophysical properties. It has also been used as a building block for the synthesis of various organic compounds.
特性
CAS番号 |
180334-20-7 |
|---|---|
製品名 |
2-(2-Ethoxynaphthalen-1-yl)ethanamine |
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
2-(2-ethoxynaphthalen-1-yl)ethanamine |
InChI |
InChI=1S/C14H17NO/c1-2-16-14-8-7-11-5-3-4-6-12(11)13(14)9-10-15/h3-8H,2,9-10,15H2,1H3 |
InChIキー |
RTRLXMSYJNWWHS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
正規SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)CCN |
同義語 |
1-Naphthaleneethanamine,2-ethoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



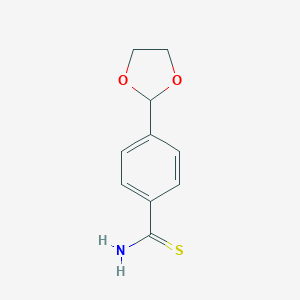
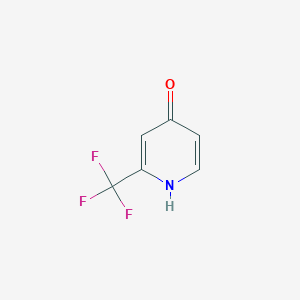
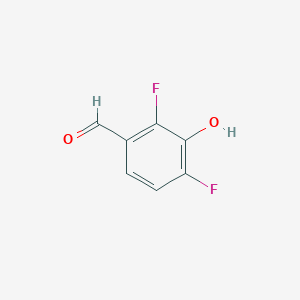
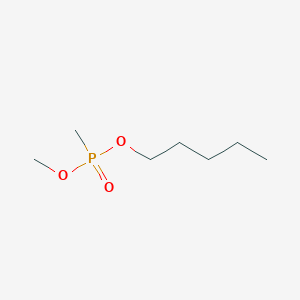
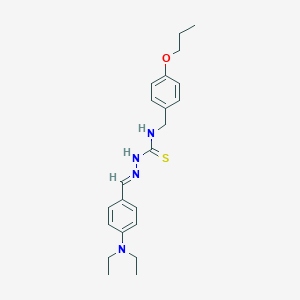
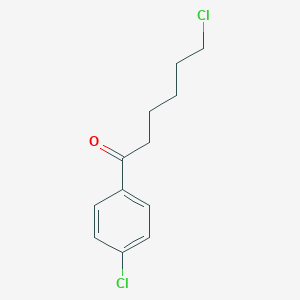
![Lanthanum tris[bis(trimethylsilyl)amide]](/img/structure/B70882.png)
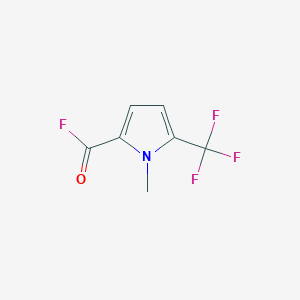
![1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one](/img/structure/B70884.png)
